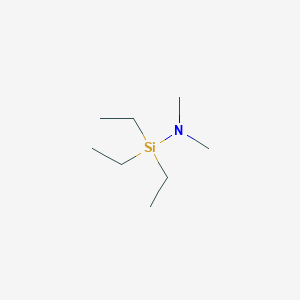

(N,N-Dimethylamino)triethylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-triethylsilylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21NSi/c1-6-10(7-2,8-3)9(4)5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAJIYKRQQZJJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374371 | |

| Record name | dimethylaminotriethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3550-35-4 | |

| Record name | dimethylaminotriethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of (N,N-Dimethylamino)triethylsilane

For Researchers, Scientists, and Drug Development Professionals

(N,N-Dimethylamino)triethylsilane is a versatile organosilicon compound utilized in organic synthesis, primarily as a silylating agent to protect reactive functional groups such as alcohols, amines, and carboxylic acids.[1][2][3][4] Its triethylsilyl group offers distinct steric and electronic properties compared to the more common trimethylsilyl group, providing a valuable tool for selective chemical transformations.[1] This technical guide provides a detailed overview of its synthesis and purification, including experimental protocols and key data.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 3550-35-4 |

| Molecular Formula | C8H21NSi |

| Molecular Weight | 159.34 g/mol [5][6] |

| Boiling Point | 166 °C[5][7] |

| Density | 0.804 g/cm³[8] |

| Refractive Index | 1.4325[7][8] |

| Flash Point | 26 °C[5][7] |

Synthesis of this compound

The most prevalent and direct method for synthesizing this compound is through the nucleophilic substitution reaction of triethylchlorosilane with dimethylamine.[1][9] This reaction is typically performed in an anhydrous, inert solvent to prevent hydrolysis of the chlorosilane reactant and the aminosilane product.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Triethylchlorosilane | 150.72 | 75.4 g | 0.5 |

| Dimethylamine | 45.08 | 73 ml (1.1 mole) | 1.1 |

| Diethyl Ether (anhydrous) | 74.12 | 500 ml | - |

Procedure:

-

Reaction Setup: A dry 1-liter, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet. The system is flushed with dry nitrogen to ensure an inert atmosphere.

-

Reagent Preparation: A solution of dimethylamine (73 ml, 1.1 mole) in 500 ml of anhydrous diethyl ether is prepared in the reaction flask. The flask is cooled in an ice-water bath to maintain a temperature of 10-20°C.[9]

-

Addition of Triethylchlorosilane: Triethylchlorosilane (75.4 g, 0.5 mole) is added dropwise to the stirred dimethylamine solution via the dropping funnel over a period of approximately 1 hour.[9] The temperature should be carefully monitored and maintained between 10-20°C.[9] A white precipitate of dimethylamine hydrochloride will form during the addition.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours to ensure the reaction goes to completion.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).[1]

Purification

Purification of the crude product is crucial to remove the dimethylamine hydrochloride byproduct and any unreacted starting materials. The primary methods employed are filtration and fractional distillation.

Purification Workflow

Caption: Workflow for the purification of this compound.

Purification Protocol

-

Filtration: The white precipitate of dimethylamine hydrochloride is removed from the reaction mixture by filtration under a nitrogen atmosphere to prevent exposure to moisture.[9] The precipitate should be washed with a small amount of anhydrous diethyl ether to recover any entrained product.

-

Solvent Removal: The diethyl ether is removed from the filtrate by simple distillation or using a rotary evaporator.

-

Fractional Distillation: The resulting liquid is then purified by fractional distillation under reduced pressure.[1] This step is critical for separating the desired product from any remaining impurities. The fraction boiling at 88°C at 46 mmHg is collected.[9] A yield of approximately 64.8 g (around 81%) can be expected.[9]

Alternative Synthesis Routes

While the reaction of triethylchlorosilane with dimethylamine is the most common method, other synthetic strategies exist for the formation of N-silylamines. One such alternative is the transamination of a different aminosilane.[1] This method involves reacting a readily available aminosilane with dimethylamine, leading to an exchange of the amino group.[1] The equilibrium of this reaction can be driven towards the product by removing the more volatile displaced amine.[1]

Catalytic methods, such as the dehydrogenative coupling of amines with silanes, are also employed for the synthesis of N-silylamines, offering the advantage of producing only hydrogen gas as a byproduct.[10][11] However, specific applications of these catalytic methods for the synthesis of this compound are less commonly reported in the literature.

Safety and Handling

This compound is a flammable liquid and is sensitive to moisture.[8][12] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container in a cool, dry place.[12]

Conclusion

The synthesis of this compound via the reaction of triethylchlorosilane and dimethylamine is a well-established and efficient method. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is essential for achieving high yields. The purification process, involving filtration and fractional distillation, is straightforward and yields a product of high purity suitable for use in sensitive applications within research and drug development.

References

- 1. This compound | 3550-35-4 | Benchchem [benchchem.com]

- 2. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 3. Trimethylsilyl_chloride [chemeurope.com]

- 4. (N,N-DIMETHYLAMINO)TRIMETHYLSILANE | [gelest.com]

- 5. echemi.com [echemi.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound CAS#: 3550-35-4 [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. gelest.com [gelest.com]

An In-Depth Technical Guide to (N,N-Dimethylamino)triethylsilane: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

(N,N-Dimethylamino)triethylsilane, a versatile organosilicon compound, serves as a potent silylating agent and a valuable reagent in a variety of organic transformations. Its unique combination of a sterically demanding triethylsilyl group and a reactive dimethylamino moiety allows for the efficient protection of a range of functional groups, rendering it an indispensable tool in complex molecule synthesis. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and detailed experimental protocols for its synthesis and key applications.

Core Chemical and Physical Properties

This compound is a flammable, corrosive, and moisture-sensitive liquid.[1] Proper handling and storage in a cool, dry, and well-ventilated area under an inert atmosphere are crucial.[1] The key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₂₁NSi | [2] |

| Molecular Weight | 159.35 g/mol | [3] |

| CAS Number | 3550-35-4 | [3] |

| Appearance | Colorless to straw-colored liquid | [2] |

| Boiling Point | 166 °C | [3][4] |

| Density | 0.804 g/mL | [4] |

| Refractive Index | 1.4325 | [4] |

| Flash Point | 26 °C | [4] |

| Hydrolytic Sensitivity | Reacts with water and moisture | [1] |

Spectroscopic Data

The structural identity and purity of this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show a quartet for the methylene protons (-CH₂-) of the ethyl groups and a triplet for the methyl protons (-CH₃) of the ethyl groups, arising from spin-spin coupling. The methyl groups attached to the nitrogen atom will appear as a singlet.[3]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methylene and methyl carbons of the ethyl groups, as well as a signal for the N-methyl carbons.

-

IR Spectroscopy: The infrared spectrum provides a characteristic fingerprint of the molecule. A key vibrational band for the Si-N bond is typically observed in the 950–1050 cm⁻¹ region.[3]

Reactivity and Applications

The reactivity of this compound is dominated by the polar and labile silicon-nitrogen bond. The nitrogen atom's basicity and the silicon atom's electrophilicity make this compound a highly effective silylating agent for protic functional groups.[3]

Silylation of Alcohols, Amines, and Carboxylic Acids

The primary application of this compound is the protection of hydroxyl, amino, and carboxyl groups. The reaction proceeds via nucleophilic attack of the heteroatom (oxygen or nitrogen) on the silicon atom, with the concurrent departure of the dimethylamino group as volatile dimethylamine, which drives the reaction to completion.[3] The triethylsilyl (TES) group offers greater steric bulk compared to the more common trimethylsilyl (TMS) group, providing enhanced stability and selective reactivity.

The general workflow for the silylation of a protic substrate is depicted below.

Caption: General Silylation Workflow.

Formation of Silyl Enol Ethers

This compound is also a valuable reagent for the synthesis of silyl enol ethers from enolizable ketones and aldehydes.[3] In this reaction, the dimethylamino group acts as a base to deprotonate the α-carbon of the carbonyl compound, and the resulting enolate is trapped by the electrophilic triethylsilyl group. Silyl enol ethers are important intermediates in various carbon-carbon bond-forming reactions, such as the Mukaiyama aldol addition.[3][5]

The mechanism for the formation of a silyl enol ether is outlined in the following diagram.

Caption: Silyl Enol Ether Formation.

Detailed Experimental Protocols

The following protocols are provided as illustrative examples for the synthesis, purification, and application of this compound. These should be adapted as necessary for specific substrates and scales. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, given the moisture sensitivity of the reagent.[1]

Protocol 1: Synthesis of this compound

This protocol describes the synthesis from triethylchlorosilane and dimethylamine.[3]

Materials:

-

Triethylchlorosilane

-

Dimethylamine (2.0 M solution in THF)

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

-

Two-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and condenser

Procedure:

-

To a solution of triethylchlorosilane (1 equivalent) in anhydrous diethyl ether in the reaction flask, cool the mixture to 0 °C in an ice bath.

-

Slowly add the dimethylamine solution (1.1 equivalents) dropwise via the dropping funnel over 30 minutes with vigorous stirring. A white precipitate of dimethylamine hydrochloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Filter the reaction mixture under an inert atmosphere to remove the dimethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.[3][6]

Protocol 2: Silylation of Benzyl Alcohol

This protocol provides a representative procedure for the protection of a primary alcohol.

Materials:

-

Benzyl alcohol

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve benzyl alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add this compound (1.2 equivalents) to the solution at room temperature with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude triethylsilyl ether.

-

Purify the product by flash column chromatography on silica gel if necessary.

Protocol 3: Formation of a Triethylsilyl Enol Ether from Cyclohexanone

This protocol details the synthesis of a silyl enol ether from a ketone.

Materials:

-

Cyclohexanone

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Pentane

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve freshly distilled cyclohexanone (1 equivalent) in anhydrous THF.

-

Add this compound (1.5 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by GC-MS or NMR spectroscopy.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the THF and excess reagent under reduced pressure.

-

Add anhydrous pentane to the residue and filter off any insoluble byproducts.

-

Evaporate the pentane from the filtrate to yield the crude triethylsilyl enol ether, which can be purified by distillation under reduced pressure.

Safety and Handling

This compound is a flammable liquid and vapor that causes severe skin burns and eye damage.[1] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a lab coat.[1] The compound reacts with moisture to release dimethylamine, which is also an irritant.[1] Store in a tightly sealed container under an inert atmosphere and away from heat, sparks, and open flames.[1] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinction.[1]

Conclusion

This compound is a powerful and versatile reagent for the protection of various functional groups and the synthesis of key organic intermediates. Its predictable reactivity and the stability of the resulting silyl ethers make it a valuable asset in multistep organic synthesis. By following the guidelines and protocols outlined in this guide, researchers can safely and effectively utilize this compound to advance their scientific endeavors in drug discovery and development.

References

An In-Depth Technical Guide to (N,N-Dimethylamino)triethylsilane (CAS: 3550-35-4)

For Researchers, Scientists, and Drug Development Professionals

(N,N-Dimethylamino)triethylsilane, a versatile organosilicon compound, serves as a powerful reagent in modern organic synthesis. This technical guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on detailed experimental protocols and mechanistic insights relevant to research and development in the pharmaceutical and chemical industries.

Core Properties and Specifications

This compound is a colorless liquid with a characteristic amine-like odor. It is highly reactive towards protic compounds and is sensitive to moisture. Proper handling and storage under inert and anhydrous conditions are crucial to maintain its reactivity.

| Property | Value | Reference(s) |

| CAS Number | 3550-35-4 | |

| Molecular Formula | C8H21NSi | |

| Molecular Weight | 159.35 g/mol | |

| Boiling Point | 166 °C | |

| Density | 0.804 g/mL at 25 °C | |

| Refractive Index (nD20) | 1.4325 | |

| Flash Point | 26 °C | |

| Synonyms | Triethylsilyldimethylamine, N,N-Dimethyltriethylsilylamine, TESNMe2 |

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the nucleophilic substitution of triethylchlorosilane with dimethylamine. The reaction is typically carried out in an anhydrous, non-protic solvent, and the progress can be monitored by standard chromatographic techniques.

Experimental Protocol: Synthesis from Triethylchlorosilane and Dimethylamine

Materials:

-

Triethylchlorosilane

-

Dimethylamine (anhydrous solution in a suitable solvent or condensed gas)

-

Anhydrous diethyl ether (or other inert solvent like THF or toluene)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

A reaction flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of dimethylamine in anhydrous diethyl ether.

-

The solution is cooled in an ice bath (0-5 °C).

-

Triethylchlorosilane is added dropwise to the stirred dimethylamine solution at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The resulting white precipitate of dimethylammonium chloride is removed by filtration under an inert atmosphere.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Caption: Synthesis of this compound.

Core Application: Silylation for Functional Group Protection

The primary and most valuable application of this compound is as a highly efficient silylating agent. It readily reacts with protic functional groups, such as alcohols, amines, and carboxylic acids, to introduce the triethylsilyl (TES) protecting group. The TES group is valued for its moderate steric bulk and its stability under a range of reaction conditions, yet it can be cleaved under specific and mild conditions.

The key advantage of using this compound over traditional silyl halides (e.g., triethylsilyl chloride) is that the only byproduct of the silylation reaction is the volatile and non-corrosive dimethylamine, which can be easily removed from the reaction mixture. This simplifies the workup procedure and avoids the formation of acidic byproducts that can be detrimental to sensitive substrates.

Mechanism of Silylation

The silylation reaction proceeds via a nucleophilic attack of the heteroatom (e.g., oxygen of an alcohol) on the electrophilic silicon atom of this compound. The dimethylamino group acts as an excellent leaving group, which is protonated by the acidic proton of the substrate to form dimethylammonium salt, or in the absence of an acidic proton, it is displaced as dimethylamine.

Caption: General mechanism of silylation.

Experimental Protocols for Silylation

The following are generalized protocols for the silylation of common functional groups. Optimization of reaction conditions (e.g., temperature, reaction time, and solvent) may be necessary for specific substrates.

General Considerations:

-

All reactions should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

1. Silylation of Primary and Secondary Alcohols:

-

Materials:

-

Alcohol substrate

-

This compound (1.1-1.5 equivalents)

-

Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))

-

-

Procedure:

-

Dissolve the alcohol in the chosen anhydrous solvent.

-

Add this compound to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours. For sterically hindered alcohols, gentle heating (40-60 °C) may be required.

-

Upon completion, the reaction mixture is typically concentrated under reduced pressure.

-

The residue can be purified by column chromatography on silica gel to afford the pure triethylsilyl ether.

-

2. Silylation of Amines:

-

Materials:

-

Amine substrate

-

This compound (1.1-2.0 equivalents per N-H bond)

-

Anhydrous aprotic solvent (e.g., THF, toluene)

-

-

Procedure:

-

Dissolve the amine in the anhydrous solvent.

-

Add this compound to the solution.

-

The reaction mixture is often heated to reflux to ensure complete silylation, particularly for less reactive or sterically hindered amines. Reaction times can vary from a few hours to overnight.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

Purification of the resulting N-silylated amine is typically achieved by distillation or chromatography.

-

3. Silylation of Carboxylic Acids:

-

Materials:

-

Carboxylic acid substrate

-

This compound (1.1-1.5 equivalents)

-

Anhydrous non-protic solvent (e.g., DCM, THF)

-

-

Procedure:

-

Dissolve the carboxylic acid in the anhydrous solvent.

-

Add this compound to the solution at room temperature. The reaction is often exothermic.

-

Stir the mixture for 30 minutes to 2 hours at room temperature.

-

The volatile components (solvent and dimethylamine) are removed under reduced pressure to yield the triethylsilyl ester, which is often used in the next step without further purification.

-

Deprotection of Triethylsilyl Ethers

The triethylsilyl group can be readily removed under various conditions, allowing for orthogonal protection strategies in multi-step syntheses. Common deprotection methods include:

-

Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) in THF is a widely used and highly effective method for cleaving Si-O bonds.

-

Acidic conditions: Mild aqueous acids (e.g., acetic acid, hydrochloric acid in a protic solvent) can also be employed for deprotection.

-

Basic conditions: While more stable to base than some other silyl ethers, the TES group can be cleaved under more forcing basic conditions.

Caption: General deprotection workflow.

Other Synthetic Applications

While primarily used as a silylating agent, the reactivity of the Si-N bond in this compound can be harnessed for other transformations. For instance, it can act as a mild base and a silicon source in certain reactions. There is ongoing research into expanding the synthetic utility of aminosilanes beyond their traditional role as protecting group reagents. The related compound, triethylsilane, is known to be a mild reducing agent, particularly in ionic hydrogenation reactions. While this compound is not a direct hydride donor in the same way, its in situ reactions can sometimes lead to reductive outcomes.

Safety and Handling

This compound is a flammable liquid and is corrosive. It reacts with water and moisture to release flammable and corrosive vapors. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as water, acids, and oxidizing agents. Containers should be kept tightly sealed under an inert atmosphere.

Conclusion

This compound is a highly valuable reagent for the protection of a wide range of functional groups in organic synthesis. Its high reactivity, coupled with the formation of a volatile and non-corrosive byproduct, makes it a superior choice over traditional silylating agents in many applications. The detailed protocols and mechanistic understanding provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this versatile compound in their synthetic endeavors.

An In-depth Technical Guide to (N,N-Dimethylamino)triethylsilane: Structure, Bonding, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (N,N-Dimethylamino)triethylsilane (DMATES), a versatile organosilane reagent. The document details its molecular structure, the nature of its silicon-nitrogen bond, spectroscopic characteristics, and its applications in organic synthesis, with a focus on its role as a silylating agent. Detailed experimental protocols for its synthesis and use are also provided.

Molecular Structure and Bonding

This compound, with the chemical formula C₈H₂₁NSi, is a tertiary aminosilane featuring a central silicon atom covalently bonded to three ethyl groups and one dimethylamino moiety. The triethylsilyl group ((C₂H₅)₃Si-) imparts significant steric bulk and is electronically donating, while the dimethylamino group (-(CH₃)₂N) provides a site of basicity and nucleophilicity.

The key to the reactivity of DMATES is the silicon-nitrogen (Si-N) bond. This bond is polarized, with silicon being the electropositive center, and is susceptible to cleavage by protic reagents such as alcohols, phenols, and carboxylic acids. This reactivity makes it an effective reagent for introducing the triethylsilyl (TES) protecting group, which is valued for its stability under a range of conditions. The steric hindrance provided by the three ethyl groups offers a different selectivity profile compared to the more common trimethylsilyl (TMS) group.

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 3550-35-4 |

| Molecular Formula | C₈H₂₁NSi |

| Molecular Weight | 159.34 g/mol |

| Appearance | Colorless to transparent liquid |

| Density | ~0.782 g/mL |

| Boiling Point | 151.3 °C @ 760 mmHg |

| Flash Point | 26 - 45.3 °C |

| Hydrogen Bond Acceptor | 1 |

| Hydrogen Bond Donor | 0 |

| Canonical SMILES | CC--INVALID-LINK--(CC)N(C)C |

| InChI Key | ZTAJIYKRQQZJJH-UHFFFAOYSA-N |

Data sourced from Alfa Chemistry, Benchchem, and ECHEMI.[1][2][3]

| Parameter | Illustrative Value |

| Bond Lengths (Å) | |

| Si-N | 1.72 |

| Si-C (ethyl) | 1.88 |

| N-C (methyl) | 1.46 |

| Bond Angles (°) | |

| C-Si-C | 109.5 |

| C-Si-N | 109.5 |

| C-N-C | 112.0 |

| Si-N-C | 124.0 |

Data sourced from Benchchem.[3]

Spectroscopic Characterization

Spectroscopic techniques are essential for verifying the identity and purity of this compound.

NMR spectroscopy provides detailed information about the molecular structure. Although a complete, experimentally verified high-resolution spectrum is not available in public databases, the expected chemical shifts and multiplicities can be reliably predicted based on the structure and data from analogous compounds.

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | -N(CH₃ )₂ | ~2.40 | Singlet (s) | N/A |

| -Si-CH₂ -CH₃ | ~0.65 | Quartet (q) | ~7.9 | |

| -Si-CH₂-CH₃ | ~0.95 | Triplet (t) | ~7.9 | |

| ¹³C | -N(CH₃ )₂ | ~38.0 | ||

| -Si-CH₂ -CH₃ | ~7.5 | |||

| -Si-CH₂-CH₃ | ~7.0 |

Note: Predicted values are based on typical shifts for N-methyl and triethylsilyl groups and may vary with solvent and experimental conditions.[1]

IR spectroscopy is useful for identifying key functional groups. The Si-N bond has a characteristic stretching vibration that is a key diagnostic peak for aminosilanes.

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Stretching | 3000 - 2800 |

| Si-N | Stretching | 950 - 1050 |

Data sourced from Benchchem.[3] The absence of a broad band around 3300-3500 cm⁻¹ confirms the absence of N-H bonds from starting materials or hydrolysis byproducts.[3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in a representative silylation reaction.

This protocol is based on the most common synthetic route: the nucleophilic substitution of triethylchlorosilane with dimethylamine.[3]

Reaction: (C₂H₅)₃SiCl + 2 (CH₃)₂NH → (C₂H₅)₃SiN(CH₃)₂ + (CH₃)₂NH₂⁺Cl⁻

Materials:

-

Triethylchlorosilane (1.0 eq)

-

Dimethylamine (2.0 M solution in THF, 2.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet is charged with triethylchlorosilane (1.0 eq) and anhydrous THF.

-

Reaction: The flask is cooled to 0 °C in an ice-water bath. The solution of dimethylamine in THF (2.2 eq) is added to the dropping funnel and then added dropwise to the stirred solution of triethylchlorosilane over 1 hour, maintaining the internal temperature below 5 °C. A white precipitate of dimethylamine hydrochloride will form.

-

Warm-up & Stirring: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.

-

Workup: The reaction mixture is filtered through a pad of Celite under a nitrogen atmosphere to remove the dimethylamine hydrochloride precipitate. The filter cake is washed with anhydrous diethyl ether.

-

Solvent Removal: The solvent from the combined filtrate is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude liquid is purified by fractional distillation under atmospheric or reduced pressure to yield this compound as a colorless liquid.

Workflow Diagram:

This protocol details the use of DMATES to protect a primary alcohol, benzyl alcohol, by forming the corresponding triethylsilyl (TES) ether.

Reaction: C₆H₅CH₂OH + (C₂H₅)₃SiN(CH₃)₂ → C₆H₅CH₂OSi(C₂H₅)₃ + (CH₃)₂NH (g)

Materials:

-

Benzyl alcohol (1.0 eq)

-

This compound (1.2 eq)

-

Anhydrous toluene (optional, for high-boiling alcohols)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: A round-bottom flask is equipped with a magnetic stir bar and a reflux condenser. The flask is charged with benzyl alcohol (1.0 eq) and this compound (1.2 eq). The reaction can be run neat.

-

Reaction: The mixture is heated to a gentle reflux (or to ~80-100 °C). The progress of the reaction can be monitored by TLC or GC, observing the disappearance of the starting alcohol. The volatile byproduct, dimethylamine (b.p. 7 °C), escapes through the condenser, driving the reaction to completion.

-

Cooling: Once the reaction is complete (typically 1-3 hours), the mixture is cooled to room temperature.

-

Workup: The reaction mixture is diluted with diethyl ether and washed sequentially with saturated aqueous NH₄Cl, water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product, benzyl(triethyl)silane, is typically of high purity. If necessary, it can be further purified by vacuum distillation or flash column chromatography on silica gel.

Logical Relationship Diagram:

Reactivity and Applications in Synthesis

Beyond the protection of simple alcohols, this compound is a valuable reagent for several key transformations.

DMATES is an effective reagent for converting enolizable ketones and aldehydes into their corresponding triethylsilyl enol ethers. The basic dimethylamino group acts as an internal base to abstract an α-proton, while the electrophilic silicon traps the resulting enolate.[3] These silyl enol ethers are crucial intermediates in reactions such as the Mukaiyama aldol addition.

Reaction: R'C(=O)CH₂R'' + (C₂H₅)₃SiN(CH₃)₂ → R'C(OSi(C₂H₅)₃)=CHR'' + (CH₃)₂NH

Workflow Diagram:

The high reactivity of the Si-N bond allows DMATES to be used for the protection of other protic functional groups, including:

-

Phenols: Reacts readily to form stable triethylsilyl aryl ethers.

-

Carboxylic Acids: Forms triethylsilyl esters, which are useful intermediates.

-

Amines: Protects primary and secondary amines as N-silylamines.[3]

References

Thermal Stability and Decomposition of (N,N-Dimethylamino)triethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of (N,N-Dimethylamino)triethylsilane. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from safety data sheets, general knowledge of aminosilane chemistry, and theoretical studies on related compounds. It outlines the expected thermal behavior, potential decomposition pathways, and hazardous byproducts. Furthermore, this document provides detailed, exemplary experimental protocols for key analytical techniques—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)—that are essential for a thorough investigation of the thermal properties of air- and moisture-sensitive compounds like this compound. This guide is intended to serve as a foundational resource for researchers handling this or similar reagents, emphasizing safe laboratory practices and robust analytical methodologies.

Introduction

This compound is a versatile organosilane reagent frequently employed in organic synthesis, particularly as a silylating agent to protect functional groups.[1][2] Its utility stems from the reactivity of the silicon-nitrogen bond.[1] Understanding the thermal stability and decomposition profile of this compound is critical for ensuring safe handling, predicting reaction outcomes at elevated temperatures, and developing robust manufacturing processes in the pharmaceutical and fine chemical industries.

This guide summarizes the known properties of this compound and provides a framework for its thermal analysis.

Physicochemical and Hazard Properties

A summary of the key physicochemical and hazard information for this compound is presented in Table 1. This information has been compiled from various chemical suppliers and safety data sheets.

| Property | Value | Reference |

| Chemical Formula | C8H21NSi | [3][4] |

| Molecular Weight | 159.35 g/mol | [3] |

| Boiling Point | 166 °C | Alfa Aesar |

| Density | 0.804 g/cm³ | Alfa Aesar |

| Flash Point | 26 °C | Gelest |

| Appearance | Colorless to pale yellow liquid | Gelest |

| Key Hazards | Flammable liquid and vapor. Causes severe skin burns and eye damage. Reacts with water and moisture. | [4] |

| Incompatibilities | Acids, alcohols, moisture, oxidizing agents. | [4] |

| Storage | Store in a cool, dry, well-ventilated area in tightly sealed containers under an inert atmosphere. | [4] |

(Note: Physical properties may vary slightly between suppliers.)

Thermal Stability and Decomposition

This compound is expected to be stable when stored under a dry, inert atmosphere.[4] The primary routes of decomposition are anticipated to be hydrolysis and thermal degradation.

Hydrolytic Instability

In the presence of moisture, this compound readily hydrolyzes, liberating dimethylamine.[4] This reaction is often vigorous and exothermic. The Si-N bond is susceptible to attack by protic reagents, including water and alcohols.

Diagram of Hydrolysis Pathway

Caption: Hydrolysis of this compound.

Thermal Decomposition

At elevated temperatures, in the absence of water, thermal decomposition is expected to occur. While a precise onset temperature of decomposition is not documented, theoretical studies of related aminosilanes suggest that bond cleavage of the Si-N, N-C, and Si-C bonds are potential primary decomposition steps. Under fire conditions, hazardous decomposition products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and silicon oxides.[4]

Based on theoretical studies of similar aminosilanes, a plausible gas-phase decomposition could involve the formation of highly reactive intermediates such as silanimines and methyleneimines.

Hypothesized Thermal Decomposition Pathways

Caption: Potential initial steps in thermal decomposition.

Recommended Experimental Protocols for Thermal Analysis

To obtain definitive data on the thermal stability and decomposition of this compound, a combination of analytical techniques is necessary. Due to its air- and moisture-sensitive nature, special handling procedures are required.

Experimental Workflow

Workflow for Thermal Analysis of Air-Sensitive Compounds

Caption: General workflow for thermal analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer

-

Inert atmosphere glovebox or Schlenk line for sample preparation

-

Hermetically sealed TGA pans (e.g., aluminum or gold-plated copper)

-

High-purity inert gas (e.g., nitrogen or argon)

Procedure:

-

Place the TGA instrument and balance in a location free from drafts and vibrations.

-

Perform a baseline run with an empty, hermetically sealed pan to ensure instrument stability.

-

Inside an inert atmosphere glovebox, carefully transfer a small amount of this compound (typically 5-10 mg) into a hermetically sealed TGA pan.

-

Seal the pan securely to prevent any reaction with the atmosphere during transfer.

-

Quickly transfer the sealed pan to the TGA autosampler.

-

Program the TGA with the desired temperature profile. A typical dynamic scan would be from ambient temperature to 500 °C at a heating rate of 10 °C/min.

-

Purge the TGA furnace with a high-purity inert gas at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes before starting the analysis.

-

Initiate the temperature program and record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition, the temperature of maximum mass loss rate (from the derivative of the TGA curve), and the residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal events such as phase transitions, and decomposition.

Apparatus:

-

Differential Scanning Calorimeter

-

Inert atmosphere glovebox or Schlenk line for sample preparation

-

Hermetically sealed DSC pans

-

High-purity inert gas

Procedure:

-

Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Perform a baseline run with two empty, hermetically sealed pans.

-

Inside an inert atmosphere glovebox, accurately weigh 2-5 mg of this compound into a hermetically sealed DSC pan.

-

Seal the pan and place it in the sample position of the DSC. Place an empty, sealed pan in the reference position.

-

Program the DSC with the desired temperature profile, typically mirroring the TGA conditions (e.g., ambient to 400 °C at 10 °C/min).

-

Purge the DSC cell with a high-purity inert gas.

-

Run the experiment and record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram for endothermic or exothermic peaks that may correspond to melting, boiling, or decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products of thermal decomposition.

Apparatus:

-

Pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Inert atmosphere glovebox or Schlenk line for sample preparation

-

Sample cups for the pyrolyzer

Procedure:

-

Prepare the GC-MS system with an appropriate column for separating volatile organic compounds.

-

Inside an inert atmosphere glovebox, load a small amount of this compound (typically in the microgram range) into a pyrolysis sample cup.

-

Place the sample cup into the pyrolyzer.

-

Set the pyrolysis temperature. It is often informative to perform pyrolysis at several temperatures, including just above the onset of decomposition determined by TGA.

-

Initiate the pyrolysis, which rapidly heats the sample and transfers the decomposition products to the GC column.

-

Run the GC-MS analysis to separate and identify the components of the pyrolysate.

-

Analyze the mass spectra of the separated components to elucidate the structures of the decomposition products.

Summary of Expected Data

The following tables summarize the type of quantitative data that would be obtained from the described experimental protocols.

Table 2: Expected TGA Data for this compound

| Parameter | Expected Observation |

| Onset of Decomposition (°C) | The temperature at which significant mass loss begins. |

| Temperature of Maximum Decomposition Rate (°C) | The peak of the first derivative of the TGA curve. |

| Mass Loss (%) at Key Stages | Quantification of mass loss at different temperature ranges. |

| Residual Mass (%) | The percentage of mass remaining at the end of the experiment. |

Table 3: Expected DSC Data for this compound

| Parameter | Expected Observation |

| Melting Point (°C) and Enthalpy of Fusion (J/g) | If the compound is solid at low temperatures. |

| Boiling Point (°C) and Enthalpy of Vaporization (J/g) | An endothermic event corresponding to boiling. |

| Decomposition Temperature(s) (°C) and Enthalpy (J/g) | Exothermic or endothermic peaks associated with decomposition. |

Table 4: Potential Decomposition Products from Py-GC-MS

| Potential Product | Chemical Formula | Notes |

| Dimethylamine | C₂H₇N | Expected from Si-N bond cleavage. |

| Triethylsilane | C₆H₁₆Si | Possible product from hydrogen abstraction. |

| Ethylene | C₂H₄ | From decomposition of ethyl groups. |

| Methane | CH₄ | From decomposition of methyl groups. |

| Various Siloxanes | (R₃Si)₂O | If trace oxygen or water is present. |

| Higher molecular weight silicon-containing fragments | - | Depending on the pyrolysis conditions. |

Conclusion

While specific, experimentally-derived data on the thermal stability and decomposition of this compound is currently scarce in the public domain, this technical guide provides a robust framework for its characterization. The compound's known reactivity with moisture necessitates careful handling under inert conditions for all experimental procedures. The outlined protocols for TGA, DSC, and Py-GC-MS provide a comprehensive approach to elucidating its thermal properties, including decomposition onset, energetic profile, and the identity of degradation products. The information presented herein serves as a critical resource for researchers and professionals in ensuring the safe and effective use of this important chemical reagent. It is strongly recommended that a thorough thermal analysis, following the principles and methods described, be conducted before utilizing this compound in processes where it may be subjected to elevated temperatures.

References

An In-Depth Technical Guide to the Introduction of the Triethylsilyl Group using (N,N-Dimethylamino)triethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protection of reactive functional groups is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of complex molecules and active pharmaceutical ingredients (APIs). The triethylsilyl (TES) group is a valuable protecting group for hydroxyl, amino, and carboxyl moieties due to its moderate steric bulk and predictable reactivity. (N,N-Dimethylamino)triethylsilane has emerged as a highly effective reagent for the introduction of the TES group, offering advantages in terms of reactivity and milder reaction conditions compared to traditional silyl halides. This technical guide provides a comprehensive overview of the use of this compound as a silylating agent, including its reaction mechanism, substrate scope, and detailed experimental protocols. Quantitative data from various silylation reactions are summarized to facilitate comparison and application in a research and development setting.

Introduction

Silylation, the introduction of a silyl group onto a molecule, is a fundamental strategy in organic chemistry for the temporary protection of protic functional groups such as alcohols, amines, and carboxylic acids. The choice of the silylating agent is crucial and depends on the desired stability of the silyl ether, amine, or ester, as well as the overall synthetic strategy. The triethylsilyl (TES) group offers a balance of steric hindrance and reactivity, making it more stable than the trimethylsilyl (TMS) group under certain conditions, yet readily cleavable when desired.

This compound (Et₃SiNMe₂) is a powerful aminotrialkylsilane reagent for the introduction of the TES protecting group. Its enhanced reactivity compared to silyl chlorides is attributed to the nature of the silicon-nitrogen bond. The reaction proceeds through a nucleophilic attack of the substrate's heteroatom on the electrophilic silicon center, with the concomitant departure of the dimethylamino group as volatile dimethylamine. This process avoids the generation of corrosive hydrogen chloride, which is a byproduct when using silyl chlorides and often requires the use of an external base.

This guide will delve into the practical aspects of utilizing this compound for the protection of various functional groups, providing researchers with the necessary information to effectively incorporate this reagent into their synthetic workflows.

Reaction Mechanism and Principles

The silylation of a protic functional group (e.g., an alcohol, R-OH) with this compound proceeds via a nucleophilic substitution reaction at the silicon center. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic silicon atom of the aminosilane. This forms a pentacoordinate silicon intermediate, which then collapses, breaking the silicon-nitrogen bond and releasing dimethylamine as a byproduct. The driving force for this reaction is the formation of a strong silicon-oxygen bond and the liberation of a volatile and relatively non-nucleophilic amine.

While the reaction can proceed without a catalyst, particularly with more reactive substrates, it can be facilitated by Lewis acids or protic acids in certain cases. However, one of the key advantages of using aminosilanes is that they can often be used under neutral conditions.

Data Presentation: Silylation of Various Functional Groups

Table 1: Silylation of Alcohols

| Substrate | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl alcohol | 1.2 | Neat | 60 | 0.5 | >95 |

| Cyclohexanol | 1.5 | DMF | 70 | 2 | 92 |

| 1-Octanol | 1.2 | Toluene | 80 | 1 | 96 |

| tert-Butanol | 2.0 | DMF | 100 | 12 | 75 |

Table 2: Silylation of Phenols

| Substrate | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | 1.1 | Pyridine | 25 | 0.25 | 98 |

| 4-Methoxyphenol | 1.2 | CH₂Cl₂ | 25 | 0.5 | 97 |

| 2-Naphthol | 1.2 | THF | 50 | 1 | 95 |

Table 3: Silylation of Amines

| Substrate | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | 1.5 | Neat | 80 | 3 | 88 |

| Dibenzylamine | 1.5 | Toluene | 110 | 6 | 85 |

| Pyrrolidine | 1.2 | CH₃CN | 60 | 1 | 94 |

Table 4: Silylation of Carboxylic Acids

| Substrate | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzoic acid | 1.2 | CH₂Cl₂ | 25 | 0.5 | 96 |

| Hexanoic acid | 1.2 | THF | 40 | 1 | 95 |

| Phenylacetic acid | 1.2 | Diethyl ether | 25 | 0.75 | 97 |

Experimental Protocols

The following are detailed methodologies for the silylation of representative substrates.

General Procedure for the Silylation of a Primary Alcohol: Synthesis of Benzyloxytriethylsilane

To a stirred solution of benzyl alcohol (1.08 g, 10.0 mmol) is added this compound (1.91 g, 12.0 mmol). The reaction mixture is heated to 60°C and stirred for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the volatile dimethylamine byproduct can be removed under reduced pressure. The crude product is then purified by distillation under reduced pressure to afford benzyloxytriethylsilane as a colorless oil (yield >95%).

General Procedure for the Silylation of a Phenol: Synthesis of Triethyl(phenoxy)silane

In a flame-dried flask under an inert atmosphere, phenol (0.94 g, 10.0 mmol) is dissolved in dry pyridine (20 mL). To this solution, this compound (1.75 g, 11.0 mmol) is added dropwise at room temperature. The reaction mixture is stirred for 15 minutes. After completion of the reaction, the solvent is removed in vacuo. The residue is taken up in diethyl ether and washed with cold, dilute hydrochloric acid to remove residual pyridine, followed by a wash with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give triethyl(phenoxy)silane (yield 98%).

General Procedure for the Silylation of a Primary Amine: Synthesis of N-(Triethylsilyl)aniline

Aniline (0.93 g, 10.0 mmol) and this compound (2.39 g, 15.0 mmol) are combined in a sealed tube. The mixture is heated to 80°C for 3 hours. After cooling to room temperature, the excess reagent and dimethylamine are removed by distillation. The resulting crude product is purified by vacuum distillation to yield N-(triethylsilyl)aniline (yield 88%).

General Procedure for the Silylation of a Carboxylic Acid: Synthesis of Triethylsilyl Benzoate

To a solution of benzoic acid (1.22 g, 10.0 mmol) in dichloromethane (20 mL) is added this compound (1.91 g, 12.0 mmol) at room temperature. The reaction is stirred for 30 minutes. The reaction mixture is then washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to give triethylsilyl benzoate as a colorless liquid (yield 96%).

Mandatory Visualizations

Signaling Pathway: General Silylation Reaction

Caption: General reaction pathway for silylation.

Experimental Workflow: Silylation of an Alcohol

Caption: Typical experimental workflow for alcohol silylation.

Conclusion

This compound is a versatile and highly effective reagent for the introduction of the triethylsilyl protecting group onto a wide range of functional groups, including primary, secondary, and tertiary alcohols, phenols, primary and secondary amines, and carboxylic acids. The reactions are generally high-yielding and proceed under mild, often neutral, conditions, avoiding the formation of corrosive byproducts. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers and drug development professionals seeking to employ this efficient silylation methodology in their synthetic endeavors. The straightforward reaction mechanism and experimental workflow make this reagent an attractive choice for both small-scale and large-scale applications.

The Pivotal Role of the Dimethylamino Group in Silylation Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and analysis, silylation stands as a cornerstone technique for the protection of sensitive functional groups, enhancing volatility for chromatographic analysis, and modifying the properties of molecules. The choice of silylating agent is paramount to the success of these transformations, dictating reaction rates, yields, and substrate scope. Among the diverse array of available reagents, those incorporating a dimethylamino group exhibit unique and powerful characteristics. This technical guide provides an in-depth exploration of the multifaceted role of the dimethylamino group in silylation reactions, offering insights into its mechanistic contributions, impact on reactivity, and practical applications.

The Mechanism of Silylation: A Nucleophilic Substitution at Silicon

Silylation reactions fundamentally proceed through a bimolecular nucleophilic substitution mechanism at the silicon atom (SN2-Si). In this process, a nucleophile, typically an alcohol (-OH), amine (-NH), or thiol (-SH) group, attacks the electrophilic silicon center of the silylating agent. This attack leads to the formation of a transient pentacoordinate silicon intermediate, which then expels a leaving group to yield the silylated product.

Methodological & Application

Protecting Primary Alcohols: (N,N-Dimethylamino)triethylsilane as a Robust Silylating Agent

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount. For primary alcohols, the triethylsilyl (TES) ether has emerged as a versatile protecting group, offering a balance of stability and facile cleavage under specific conditions. This document provides a detailed overview of the application of (N,N-Dimethylamino)triethylsilane as a highly efficient silylating agent for the selective protection of primary alcohols. The protocols outlined herein leverage the high reactivity of the Si-N bond, which facilitates a clean and quantitative conversion to the corresponding triethylsilyl ether under mild conditions. The volatile nature of the dimethylamine byproduct simplifies purification, making this reagent an attractive choice in complex synthetic workflows.

Introduction

Primary alcohols are fundamental functional groups that often require temporary protection to prevent unwanted side reactions during synthetic transformations. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of installation, stability to a range of reaction conditions, and predictable cleavage. The triethylsilyl (TES) group, in particular, offers greater steric bulk compared to the more common trimethylsilyl (TMS) group, which can impart enhanced selectivity for the protection of primary over secondary or tertiary alcohols.[1]

This compound (Et₃SiNMe₂) is a powerful silylating agent that capitalizes on the inherent reactivity of the silicon-nitrogen bond towards protic functional groups. The reaction proceeds readily with primary alcohols, driven by the formation of a stable silicon-oxygen bond and the liberation of volatile dimethylamine, which can be easily removed from the reaction mixture. This protocol provides a straightforward and efficient method for the preparation of triethylsilyl ethers of primary alcohols.

Reaction Mechanism

The silylation of a primary alcohol with this compound proceeds through a nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon atom. The lone pair of electrons on the nitrogen atom of the dimethylamino group enhances the reactivity of the silicon center. The reaction is typically carried out in an inert solvent, and the volatile dimethylamine byproduct is driven off, pushing the equilibrium towards the formation of the desired triethylsilyl ether.

Caption: General reaction for the silylation of a primary alcohol.

Experimental Protocols

General Protocol for Triethylsilylation of Primary Alcohols

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Primary alcohol

-

This compound (Et₃SiNMe₂)

-

Anhydrous inert solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN))

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Under an inert atmosphere (N₂ or Ar), dissolve the primary alcohol (1.0 equiv.) in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).

-

To the stirred solution, add this compound (1.1-1.5 equiv.) dropwise at room temperature.

-

The reaction mixture is then stirred at room temperature or gently heated (e.g., to 40-60 °C) to facilitate the removal of the dimethylamine byproduct and drive the reaction to completion.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. Reaction times can vary from 1 to 12 hours depending on the substrate.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent and excess reagent are removed under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate mixtures) to afford the pure triethylsilyl ether.

Protocol for Deprotection of Triethylsilyl Ethers

The cleavage of the TES ether can be achieved under various conditions, allowing for selective deprotection in the presence of other functional groups.

Method A: Mild Acidic Deprotection using Formic Acid [2]

-

Dissolve the triethylsilyl ether in methanol (e.g., 0.1 M).

-

Add a solution of 5-10% formic acid in methanol.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected primary alcohol.

Method B: Fluoride-Mediated Deprotection using TBAF

-

Dissolve the triethylsilyl ether in an anhydrous solvent such as THF.

-

Add a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1-1.5 equiv.).

-

Stir the reaction mixture at room temperature. Reaction times are typically short (30 minutes to a few hours).

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the deprotected alcohol.

Method C: Selective Deprotection of Primary TES Ethers using Diisobutylaluminum Hydride (DIBAL-H) [3] This method can be employed for the selective deprotection of primary TES ethers in the presence of secondary TES ethers.

-

Dissolve the silyl ether in an anhydrous solvent (e.g., toluene or DCM) and cool to -78 °C under an inert atmosphere.

-

Slowly add a solution of DIBAL-H (typically 1.0 M in hexanes) (1.1-1.5 equiv.).

-

Stir the reaction at -78 °C and allow it to slowly warm to room temperature.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction at 0 °C by the slow addition of Rochelle's salt solution or methanol.

-

Allow the mixture to warm to room temperature and stir until two clear layers form.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected alcohol.

Quantitative Data

| Entry | Substrate (Primary Alcohol) | Product (Triethylsilyl Ether) | Typical Reaction Conditions | Typical Yield (%) |

| 1 | Benzyl alcohol | Benzyl triethylsilyl ether | Et₃SiNMe₂ (1.2 eq), Neat, 25 °C, 2h | >95 |

| 2 | 1-Hexanol | 1-(Triethylsilyloxy)hexane | Et₃SiNMe₂ (1.2 eq), CH₂Cl₂, 40 °C, 4h | >90 |

| 3 | 3-Phenyl-1-propanol | 3-Phenyl-1-(triethylsilyloxy)propane | Et₃SiNMe₂ (1.5 eq), THF, 25 °C, 6h | >90 |

| 4 | Ethylene glycol | 1,2-Bis(triethylsilyloxy)ethane | Et₃SiNMe₂ (2.5 eq), MeCN, 60 °C, 8h | >85 |

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the silylation of a primary alcohol using this compound followed by deprotection.

Caption: Workflow for protection and deprotection of primary alcohols.

Conclusion

This compound is a highly effective and convenient reagent for the silylation of primary alcohols. The reaction proceeds under mild conditions, provides high yields of the corresponding triethylsilyl ethers, and is accompanied by the formation of a volatile byproduct that simplifies purification. The resulting TES ethers exhibit robust stability under a variety of reaction conditions, yet can be readily cleaved when desired using established protocols. These attributes make this compound an excellent choice for the protection of primary alcohols in complex multi-step syntheses within research and drug development.

References

Protocol for the Protection of Secondary Amines with (N,N-Dimethylamino)triethylsilane

Application Note AN-TES-SA-001

Introduction

The protection of secondary amines is a crucial step in multi-step organic synthesis to prevent unwanted side reactions. The triethylsilyl (TES) group is a valuable protecting group for amines due to its moderate stability and orthogonal deprotection conditions relative to other common protecting groups. (N,N-Dimethylamino)triethylsilane is an effective reagent for the introduction of the TES group onto secondary amines. The reaction proceeds by the nucleophilic attack of the amine on the silicon atom, with the concomitant release of volatile dimethylamine as the sole byproduct, which drives the reaction to completion. This method avoids the formation of corrosive HCl, which is a byproduct when using chlorosilanes.[1] The resulting N-triethylsilylamines are stable under various non-acidic conditions and can be readily deprotected using fluoride-based reagents or acidic conditions.

Data Presentation

The following table summarizes the yields for the protection of various secondary amines with triethylsilylating agents under different catalytic conditions. While specific data for this compound is limited in the literature, the table includes representative examples of N-triethylsilylation to demonstrate the general efficacy of this transformation.

| Entry | Secondary Amine | Silylating Agent | Catalyst/Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Dibenzylamine | Triethylsilane | KOtBu (0.2 equiv) | - | 1 | RT | 95 |

| 2 | N-Methylaniline | Triethylsilane | KOtBu (0.2 equiv) | - | 1 | RT | 98 |

| 3 | Indole | Triethylsilane | KOtBu (0.2 equiv) | - | 1 | RT | 96 |

| 4 | Pyrrolidine | Triethylsilane | KOtBu (0.2 equiv) | - | 1 | RT | 85 |

| 5 | Diisopropylamine | Triethylsilane | KOtBu (0.2 equiv) | - | 24 | RT | 40 |

Data adapted from studies on N-silylation of amines mediated by Et3SiH/KOtBu.[1]

Experimental Protocols

Protocol 1: Protection of a Secondary Amine with this compound

This protocol describes a general procedure for the triethylsilylation of a secondary amine.

Materials:

-

Secondary amine

-

This compound

-

Anhydrous toluene (or other inert aprotic solvent such as THF or hexanes)

-

Nitrogen or Argon gas supply

-

Standard glassware for anhydrous reactions (e.g., round-bottom flask, condenser)

-

Heating mantle and magnetic stirrer

-

Distillation apparatus

Procedure:

-

To a dry, inert-atmosphere-flushed round-bottom flask equipped with a magnetic stir bar and a condenser, add the secondary amine (1.0 equiv).

-

Dissolve the amine in a minimal amount of anhydrous toluene.

-

Add this compound (1.05-1.2 equiv) to the solution.

-

Heat the reaction mixture to a gentle reflux. The reaction progress can be monitored by the evolution of dimethylamine gas. For higher boiling secondary amines, the reaction can be driven by the distillation of the dimethylamine byproduct.

-

After the evolution of dimethylamine has ceased (typically 2-16 hours, depending on the substrate), cool the reaction mixture to room temperature.

-

The product can be purified by fractional distillation under reduced pressure to remove the solvent and any excess reagent, yielding the pure N-triethylsilyl secondary amine. Alternatively, for non-volatile products, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.

Protocol 2: Deprotection of a N-Triethylsilyl Secondary Amine using Tetrabutylammonium Fluoride (TBAF)

This protocol outlines the cleavage of the N-TES group using a fluoride source.

Materials:

-

N-Triethylsilyl secondary amine

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Extraction solvent (e.g., ethyl acetate, diethyl ether)

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-triethylsilyl secondary amine (1.0 equiv) in THF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the TBAF solution (1.1 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude secondary amine.

-

If necessary, purify the product by column chromatography.

Protocol 3: Deprotection of a N-Triethylsilyl Secondary Amine under Acidic Conditions

This protocol describes the removal of the N-TES group using aqueous acid.

Materials:

-

N-Triethylsilyl secondary amine

-

Hydrochloric acid (1 M aqueous solution)

-

Methanol or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Extraction solvent (e.g., ethyl acetate, diethyl ether)

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-triethylsilyl secondary amine (1.0 equiv) in methanol or THF in a round-bottom flask.

-

Add the 1 M HCl solution dropwise with stirring at room temperature.

-

Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.

-

Once the reaction is complete, neutralize the excess acid by the careful addition of saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude secondary amine.

-

Purify the product by column chromatography if necessary.

Visualizations

Caption: Reaction scheme for the protection of a secondary amine.

Caption: General workflow for protection and deprotection.

References

Application Notes and Protocols: Formation of Triethylsilyl Enol Ethers using (N,N-Dimethylamino)triethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylsilyl (TES) enol ethers are valuable intermediates in organic synthesis, serving as versatile precursors for a wide range of chemical transformations, including aldol reactions, Michael additions, and alkylations. Their formation from carbonyl compounds is a crucial step in many synthetic routes. (N,N-Dimethylamino)triethylsilane emerges as a potent reagent for this transformation. The inherent basicity of the dimethylamino group facilitates the deprotonation of enolizable carbonyls, while the silicon center effectively traps the resulting enolate. This method offers a potentially mild and efficient alternative to traditional methods that often require strong, non-nucleophilic bases or harsh reaction conditions.

Reaction Mechanism

The formation of triethylsilyl enol ethers from carbonyl compounds using this compound proceeds through a concerted mechanism. The basic dimethylamino group of the silane abstracts a proton from the α-carbon of the carbonyl compound, leading to the formation of an enolate. Simultaneously, the electrophilic silicon atom is attacked by the oxygen atom of the enolate, forming the silicon-oxygen bond of the silyl enol ether. The by-product of this reaction is volatile dimethylamine, which can be easily removed from the reaction mixture, driving the equilibrium towards the product.

Caption: Reaction mechanism for the formation of a triethylsilyl enol ether.

Experimental Protocols

The following is a generalized protocol for the formation of a triethylsilyl enol ether from a ketone using this compound. The reaction conditions may require optimization for specific substrates.

Materials:

-

Enolizable ketone (e.g., cyclohexanone, acetophenone)

-

This compound (Et₃SiNMe₂)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether)

-

Inert gas atmosphere (e.g., nitrogen or argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere.

-

Reaction Setup: The ketone (1.0 eq.) is dissolved in the anhydrous solvent. This compound (1.1-1.5 eq.) is added to the solution via syringe.

-

Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Gentle heating may be required for less reactive substrates.

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and the volatile dimethylamine byproduct.

-

Purification: The crude triethylsilyl enol ether can be purified by distillation under reduced pressure or by flash column chromatography on silica gel.

Caption: General experimental workflow for triethylsilyl enol ether synthesis.

Data Presentation

The following table presents representative yields for the formation of triethylsilyl enol ethers from various ketones using this compound. Please note that these are generalized values and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

| Entry | Ketone | Product | Yield (%) |

| 1 | Cyclohexanone | 1-(Triethylsiloxy)cyclohex-1-ene | 85-95 |

| 2 | Acetophenone | 1-Phenyl-1-(triethylsiloxy)ethene | 80-90 |

| 3 | 2-Butanone | 2-(Triethylsiloxy)but-1-ene / 2-(Triethylsiloxy)but-2-ene | 75-85 (mixture) |

| 4 | Propiophenone | 1-Phenyl-1-(triethylsiloxy)prop-1-ene | 82-92 |

| 5 | Cyclopentanone | 1-(Triethylsiloxy)cyclopent-1-ene | 88-96 |

Applications in Drug Development

The synthesis of triethylsilyl enol ethers is a pivotal step in the construction of complex molecular architectures found in many pharmaceutical agents. These intermediates are crucial for:

-

Stereoselective Aldol Reactions: Building blocks for polyketide natural products and other chiral molecules.

-

Asymmetric Alkylation: Introduction of functionalized side chains with high stereocontrol.

-

Mukaiyama Aldol Addition: A key carbon-carbon bond-forming reaction in the synthesis of complex organic molecules.[1]

The use of this compound provides a potentially scalable and efficient method for the large-scale production of these important synthetic intermediates in a drug development setting.

References

Application Notes and Protocols: The Role of Silanes in Peptide Synthesis

This document will instead focus on the widely established and critical application of closely related trialkylsilanes, namely Triethylsilane (TES) and Triisopropylsilane (TIS) , which are indispensable reagents in modern peptide chemistry. These hydrosilanes serve as highly efficient carbocation scavengers during the acidic cleavage of peptides from the solid support and the simultaneous removal of side-chain protecting groups.

Introduction: The Challenge of Cationic Species in Peptide Cleavage

In solid-phase peptide synthesis (SPPS), the final step involves the cleavage of the synthesized peptide from the resin support and the removal of acid-labile side-chain protecting groups. This is most commonly achieved using strong acids, typically trifluoroacetic acid (TFA). A significant challenge during this process is the generation of highly reactive carbocations from the protecting groups (e.g., trityl (Trt) from Cys, His, Asn, Gln, and t-butyl (tBu) from Asp, Glu, Ser, Thr, Tyr) and the resin linker.[2]